7-Ethylbenz(A)anthracene
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Alkylated Derivatives
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. britannica.comcsjmu.ac.in They are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. researchgate.netcopernicus.org PAHs and their derivatives, including alkylated, nitrated, and oxygenated forms, are of significant environmental and toxicological concern. researchgate.netnih.govnih.gov Alkylated PAHs (APAHs), in particular, have been found in higher concentrations in some environments and can exhibit greater toxicity and persistence than their parent compounds. copernicus.orgnih.gov
The addition of alkyl groups to the PAH structure can significantly alter their physical, chemical, and biological properties. researchgate.netnih.gov These alterations can influence their environmental fate, bioavailability, and carcinogenic potential. copernicus.orgresearchgate.net
Significance of Alkylated Benz[a]anthracenes as Research Models
Alkylated benz[a]anthracenes serve as crucial models in chemical carcinogenesis research. The parent compound, benz[a]anthracene, and its alkylated derivatives are used to study the structure-activity relationships of PAHs. oup.compnas.org The position and nature of the alkyl substituent on the benz[a]anthracene nucleus can dramatically influence its carcinogenic activity. oup.compnas.org For instance, 7,12-dimethylbenz[a]anthracene (B13559) is a potent carcinogen, while other derivatives show weaker or no activity. oup.compnas.org These compounds are instrumental in elucidating the metabolic activation pathways of PAHs, which often involve the formation of reactive diol-epoxides that can bind to DNA and initiate carcinogenesis. oup.comnih.gov
Historical Trajectory of Research on 7-Ethylbenz(a)anthracene and its Analogues
Research into 7-ethylbenz[a)anthracene (7-EBA) and its analogues has been driven by the need to understand the nuanced effects of alkyl substitution on PAH carcinogenicity. Early studies focused on comparing the biological activity of 7-EBA with its more potent methyl analogue, 7-methylbenz[a]anthracene (B135024) (7-MBA). oup.comnih.gov While 7-MBA is a potent carcinogen, 7-EBA has been found to be a much weaker one. oup.comnih.gov This difference in activity, despite their structural similarity, has prompted extensive research into their comparative metabolism and DNA binding capabilities. oup.comnih.govnih.gov Investigations have explored how the ethyl group in 7-EBA, compared to the methyl group in 7-MBA, influences the metabolic pathways and the ultimate carcinogenic potential. oup.comechemi.com
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C20H16 |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 3697-30-1 |
| IUPAC Name | 7-ethylbenzo[a]anthracene |
| Synonyms | 10-Ethyl-1,2-benzanthracene |
| Appearance | Solid |
| XLogP3 | 5.9 |
Data sourced from PubChem and NIST WebBook. nih.govnist.gov
Synthesis of this compound
The synthesis of 7-ethylbenz[a]anthracene can be achieved through various organic chemistry methods. One documented synthesis involves the reaction of 7-ethylbenz[a]anthracene with osmium tetroxide in pyridine (B92270) to form cis-7-Ethyl-5,6-dihydrobenz[a]anthracene-5,6-diol. oup.com Another general approach for creating such compounds is the Haworth synthesis, which involves Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization. csjmu.ac.in The synthesis of K-region oxides and imines of 7-ethylbenz[a]anthracene has also been reported. nih.gov
Metabolic Pathways of this compound
The metabolism of 7-ethylbenz[a]anthracene is a key determinant of its biological activity. Studies using rat liver microsomes have shown that 7-EBA is metabolized into several dihydrodiols, including the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov Further metabolism of the 7-ethyl group can also occur, leading to the formation of hydroxylated derivatives. oup.com In mouse skin, both 7-EBA and 7-MBA are metabolized to a similar extent, with the 8,9-dihydrodiols being the predominant metabolites. oup.comnih.gov However, the profile of other dihydrodiols differs between the two compounds. oup.comechemi.com The ultimate carcinogenic activity of these compounds is often linked to the formation of a "bay-region" diol-epoxide, which is a highly reactive intermediate capable of binding to DNA. oup.comnih.gov
Research Findings on Biological Activity
Carcinogenicity and Mutagenicity
7-Ethylbenz[a]anthracene is considered a weak carcinogen, especially when compared to its methyl-substituted counterpart, 7-methylbenz[a]anthracene (7-MBA). oup.comnih.gov The difference in carcinogenic potency is attributed to variations in their metabolic activation and subsequent binding to DNA. oup.comnih.gov Studies have shown that 7-MBA binds to DNA in mouse skin at a level five times higher than 7-EBA. oup.com
In terms of mutagenicity, the bay region diol-epoxides of both 7-EBA and 7-MBA have been investigated. The methyl derivative was found to be four to ten times more potent in inducing mutations than the ethyl congener. aacrjournals.org However, when the mutagenic events were normalized to the number of DNA adducts formed, the difference between the two compounds was small, suggesting that the level of DNA modification is the primary driver of the observed difference in mutagenicity. aacrjournals.org
Biochemical Interactions
The interaction of 7-EBA with cellular macromolecules is a critical aspect of its biological effects. The covalent binding of 7-EBA to microsomal protein is significantly lower than that of 7-MBA. oup.com This reduced binding affinity likely contributes to its lower carcinogenic activity. The formation of DNA adducts by the bay region diol-epoxides of these compounds is a key initiating event in their carcinogenic mechanism. aacrjournals.org While both the methyl and ethyl derivatives form adducts, the extent of adduct formation is significantly higher for the methyl derivative, correlating with its stronger carcinogenic and mutagenic properties. oup.comaacrjournals.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
3697-30-1 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7-ethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h3-13H,2H2,1H3 |
InChI Key |
HBFJJKFTOQAJHO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Other CAS No. |
3697-30-1 |
solubility |
1.60e-07 M |
Synonyms |
7-ethylbenz(a)anthracene |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for 7 Ethylbenz a Anthracene
Established Synthetic Routes for 7-Ethylbenz(a)anthracene
Traditional methods for constructing the benz(a)anthracene (B33201) skeleton have relied on classical organic reactions, primarily involving cycloadditions and cyclization reactions. These established routes, while effective, often require harsh conditions and may result in mixtures of isomers.
One of the foundational approaches to synthesizing the core structure is the Diels-Alder reaction . This [4+2] cycloaddition is a powerful tool for forming six-membered rings. In a typical sequence for a substituted benz(a)anthracene, a suitably substituted styrene (B11656) derivative can act as the dieneophile, reacting with a diene like 1,4-naphthoquinone (B94277). The resulting adduct can then be aromatized to form the benz(a)anthracene-7,12-dione. Subsequent reduction and alkylation steps would be necessary to arrive at this compound. For instance, the reaction of 1,4-naphthoquinone with a styrene derivative, aided by an oxidizing agent like chloranil, can yield benz(a)anthracene-7,12-diones. nih.gov
Another classical method is the Friedel-Crafts reaction , which is pivotal for attaching substituents to aromatic rings. lumenlearning.comlibretexts.orglibretexts.org This reaction can be applied in two ways: alkylation or acylation. For a compound like this compound, a synthetic strategy could involve the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with a substituted phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would be followed by cyclization to form a substituted anthraquinone (B42736) intermediate. A final reduction and ethylation sequence would yield the target molecule. However, Friedel-Crafts alkylations are known to have limitations, including the potential for carbocation rearrangements and polyalkylation, which can complicate the synthesis and purification process. lumenlearning.comlibretexts.org
The Haworth synthesis provides a more controlled, multi-step approach to building polycyclic systems. nih.gov This method typically begins with the Friedel-Crafts acylation of an aromatic compound (like naphthalene) with an anhydride (such as succinic anhydride). The resulting keto-acid is then subjected to a Clemmensen or Wolff-Kishner reduction, followed by an intramolecular Friedel-Crafts cyclization to form a new ring. Aromatization of this newly formed ring system completes the synthesis of the polycyclic core. To achieve the specific substitution pattern of this compound, a substituted naphthalene precursor would be required.
| Method | Key Reaction Type | Starting Materials (General) | Intermediate(s) | Limitations |
| Diels-Alder Reaction | [4+2] Cycloaddition | Substituted Styrene + 1,4-Naphthoquinone | Diels-Alder Adduct, Benz(a)anthracene-7,12-dione | High temperatures, potential for side reactions. |
| Friedel-Crafts Reaction | Electrophilic Aromatic Substitution | Naphthalene derivative + Phthalic anhydride derivative | Acylated naphthalene, Anthraquinone derivative | Carbocation rearrangements, polyalkylation, harsh catalysts. |
| Haworth Synthesis | Friedel-Crafts Acylation, Reduction, Cyclization | Naphthalene derivative + Succinic anhydride | Keto-acid, Tetralone derivative | Multi-step, requires specific precursors for substitution. |
Novel Approaches in the Chemical Synthesis of this compound
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex aromatic systems like this compound. These novel approaches often utilize transition-metal catalysis to achieve high yields and selectivity under milder conditions.
A prominent contemporary strategy involves a sequence of Suzuki-Miyaura cross-coupling and Ring-Closing Metathesis (RCM) . researchgate.netnih.gov This powerful combination allows for the modular assembly of the benz(a)anthracene skeleton. The general approach involves:
A Suzuki-Miyaura coupling reaction to connect a naphthalene-based boronic acid with a halogenated benzene (B151609) derivative that contains two terminal alkene chains.
An intramolecular Ring-Closing Metathesis (RCM) of the resulting diene, catalyzed by a ruthenium complex such as a Grubbs catalyst. This step forms the final aromatic ring.
Aromatization of the newly formed ring, if necessary, to yield the final benz(a)anthracene core.
This strategy offers significant advantages in terms of functional group tolerance and the ability to precisely place substituents by choosing appropriately derivatized starting materials. researchgate.netnih.gov For example, a multi-step sequence reported by de Koning and co-workers to form a substituted benzo[a]anthracene skeleton involved a Suzuki-Miyaura coupling followed by a Wittig reaction, isomerization, and finally a Grubbs catalyst-promoted ring closure. nih.gov
Another innovative method is the double ring-closing approach . This strategy is particularly useful for synthesizing anthracenes with challenging substitution patterns, such as those on the terminal rings (positions 2, 3, 6, and 7). The synthesis involves creating a central benzene ring precursor equipped with functionalities that can undergo a double intermolecular reaction (like a Wittig reaction) followed by a deprotection and an intramolecular double ring-closing condensation to form the two outer rings of the anthracene (B1667546) system. This method provides a convergent and potentially scalable route to specifically substituted benz(a)anthracenes.
| Method | Key Reaction Types | Catalyst(s) | Key Features |
| Suzuki-Miyaura / RCM | Palladium-catalyzed Cross-Coupling, Olefin Metathesis | Palladium complexes (e.g., Pd(PPh₃)₄), Ruthenium complexes (e.g., Grubbs catalyst) | Modular, high functional group tolerance, mild conditions. researchgate.netnih.gov |
| Double Ring-Closing | Wittig Reaction, Condensation | N/A (Reaction-dependent) | Access to challenging substitution patterns, convergent synthesis. |
Strategies for the Derivatization and Analog Synthesis of this compound for Mechanistic Studies
To investigate the mechanisms of action, metabolism, and structure-activity relationships of this compound, chemists synthesize a variety of structural analogs and derivatives. These modifications can probe the importance of specific regions of the molecule.
A-Ring Saturation: One common strategy is the synthesis of partially hydrogenated analogs, such as dihydro or tetrahydro derivatives. Reducing one of the terminal aromatic rings (the A-ring, positions 1-4) can help elucidate the role of that specific ring in metabolic activation. For example, the synthesis of 1,2,3,4-tetrahydro-7-ethylbenz(a)anthracene would allow researchers to study how the absence of aromaticity in the bay region affects its biological properties.
Fluorine Substitution: Introducing fluorine atoms at specific positions is a powerful tool in mechanistic studies. The small size of fluorine minimizes steric hindrance, while its high electronegativity can significantly alter the electronic properties of the aromatic system. This can block or modify sites of metabolic oxidation. For instance, synthesizing a fluorinated analog, such as 5-Fluoro-7-ethylbenz(a)anthracene, could be used to investigate the importance of metabolism at the K-region (positions 5 and 6). While the synthesis of a highly fluorinated 7-bora-7H-benzo[de]anthracene has been reported, demonstrating the feasibility of incorporating fluorine into related polycyclic systems, specific syntheses for fluorinated this compound would follow established aromatic substitution methodologies. doi.org
| Derivatization Strategy | Purpose | Example Analog | Potential Synthetic Approach |
| A-Ring Saturation | Study the role of the bay-region aromaticity in metabolism. | 1,2,3,4-Tetrahydro-7-ethylbenz(a)anthracene | Catalytic hydrogenation of this compound under controlled conditions. |
| Fluorine Substitution | Block or alter sites of metabolic oxidation; probe electronic effects. | 5-Fluoro-7-ethylbenz(a)anthracene | Multi-step synthesis starting from a fluorinated precursor or late-stage fluorination. |
Stereoselective Synthesis of this compound Metabolites and Intermediates
The biological activity of PAHs like this compound is intrinsically linked to their metabolic activation into reactive intermediates, particularly dihydrodiols and diol epoxides. The stereochemistry of these metabolites is crucial, as different enantiomers often exhibit vastly different biological effects. Therefore, the stereoselective synthesis of these metabolites is essential for toxicological and mechanistic studies.
Metabolic studies have shown that the metabolism of this compound (7-EBA) differs from its methyl counterpart. For 7-EBA, the predominant dihydrodiol metabolites formed by liver microsomes are the 8,9-diol and the 1,2-diol . This suggests that the bulkier ethyl group directs metabolism towards the A-ring (1,2-positions) and away from the K-region (5,6-positions) compared to the methyl derivative. libretexts.org
The ultimate carcinogenic metabolites of many PAHs are bay-region diol epoxides. For benz(a)anthracene, this corresponds to the 3,4-diol-1,2-epoxide . nih.govnih.gov The synthesis of these specific, stereochemically pure metabolites is a significant challenge. A general strategy to synthesize a specific trans-dihydrodiol enantiomer often involves:
Oxidation of the parent PAH to form a mixture of arene oxides.
Enzymatic or chemical hydrolysis of the arene oxide to the dihydrodiol.
Resolution of the enantiomers, often through derivatization with a chiral auxiliary followed by chromatography.
To synthesize the highly reactive diol epoxides, the resolved dihydrodiol is then subjected to a stereocontrolled epoxidation reaction, often using an agent like dimethyldioxirane (B1199080) or a peroxy acid. The stereochemistry of the starting dihydrodiol directs the formation of a specific diol epoxide diastereomer (syn or anti). For example, the synthesis of the highly mutagenic (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide involves the stereoselective oxidation of the parent compound, followed by enzymatic hydration and a final stereoselective epoxidation. wikipedia.org A similar synthetic logic would be applied to prepare the analogous bay-region 3,4-diol-1,2-epoxide of this compound.
| Metabolite | Key Structural Feature | Stereochemical Importance | General Synthetic Approach |
| trans-8,9-Dihydroxy-8,9-dihydro-7-ethylbenz(a)anthracene | Vicinal diol on the C-ring | Enantiomers can have different biological activities. | Oxidation of 7-EBA followed by hydrolysis and chiral resolution. |
| trans-1,2-Dihydroxy-1,2-dihydro-7-ethylbenz(a)anthracene | Vicinal diol on the A-ring (non-bay region) | Key metabolite for 7-EBA. | Similar to other dihydrodiols; requires regioselective oxidation. |
| This compound-3,4-diol-1,2-epoxide | Bay-region diol epoxide | Considered the ultimate carcinogenic form. nih.gov | Stereoselective epoxidation of a resolved trans-3,4-dihydrodiol precursor. |
Environmental Distribution, Transport, and Transformation of 7 Ethylbenz a Anthracene
Sources and Formation Pathways of 7-Ethylbenz(a)anthracene in Environmental Matrices
This compound, like other PAHs, is not produced commercially as a pure product. rivm.nl Its presence in the environment is primarily the result of incomplete combustion of organic materials. nih.govhbm4eu.euenviro.wiki These sources can be broadly categorized as natural and anthropogenic.
Natural Sources:
Forest and Brush Fires: Large-scale biomass burning during forest fires releases a complex mixture of PAHs into the atmosphere. nih.govhbm4eu.eu
Volcanic Eruptions: Volcanic activity can also contribute to the natural background levels of PAHs. nih.gov
Anthropogenic Sources: The majority of environmental this compound originates from human activities.
Fossil Fuel Combustion: The burning of coal, oil, and natural gas for energy production and heating is a major source. rivm.nlhbm4eu.eu Emissions from vehicle exhaust are also significant contributors to atmospheric PAHs. epa.gov
Industrial Processes: Several industrial activities release PAHs, including this compound. These include:
Coke manufacturing rivm.nl
Asphalt production rivm.nl
Petroleum refining and cracking rivm.nlenviro.wiki
Wood preservation processes using creosote (B1164894) epa.gov
Waste Incineration: The incomplete burning of municipal and industrial waste is another pathway for the formation and release of this compound. enviro.wiki
Domestic Activities: Residential wood burning and even grilling or charring food can generate and release PAHs into the local environment. epa.gov
Tobacco Smoke: Cigarette smoke condensate contains various PAHs, including alkylated derivatives, contributing to indoor and atmospheric pollution. nih.gov
Once released, these compounds can enter various environmental matrices such as air, water, and soil through atmospheric deposition, industrial effluents, and runoff. nih.govresearchgate.net
Environmental Occurrence and Accumulation Patterns
As a result of its diverse sources, this compound and related PAHs are found throughout the environment. nih.gov Their distribution is governed by their physicochemical properties, particularly their low water solubility and high hydrophobicity. gov.bc.camdpi.com
Air: In the atmosphere, this compound is expected to exist in both the vapor phase and adsorbed to particulate matter. nih.gov Its distribution between these phases depends on its vapor pressure. These airborne particles can be transported over long distances before being deposited onto soil and water surfaces. nih.gov
Water: Due to their hydrophobic nature, PAHs like this compound have low solubility in water. gov.bc.ca In the aquatic environment, they are often found concentrated in the surface microlayer and are prone to adsorb to suspended solids and sediment. nih.govmdpi.com Monitoring data for the related compound benz[a]anthracene in Dutch surface waters suggest that permissible concentrations are often exceeded. rivm.nl
Soil and Sediment: Soil and sediment act as major sinks for PAHs. inchem.org These compounds strongly adsorb to organic matter within the soil and sediment particles, leading to their accumulation. researchgate.net This sequestration reduces their immediate bioavailability but creates a long-term reservoir of contamination. Desorption from these matrices is typically a very slow process. scirp.org
Biota: The high octanol-water partition coefficient (Kow) of PAHs indicates a strong potential for bioaccumulation in aquatic organisms. nih.gov An estimated bioconcentration factor (BCF) of 4700 for the related 7-methylbenz(a)anthracene suggests a very high potential for it to concentrate in organisms like fish from the surrounding water, provided it is not metabolized. nih.gov
| Environmental Matrix | Occurrence and Accumulation Characteristics | Governing Factors |
|---|---|---|
| Air | Exists in both vapor and particulate-bound phases. Subject to long-range transport. nih.gov | Vapor pressure, atmospheric particulate levels. |
| Water | Low solubility. gov.bc.ca Tends to adsorb to suspended solids and accumulate in sediment. nih.gov Concentrations can exceed environmental quality standards. rivm.nl | Hydrophobicity, water flow, suspended sediment load. |
| Soil & Sediment | Acts as a primary environmental sink. inchem.org Strongly adsorbs to organic matter, leading to persistence and long-term accumulation. researchgate.net | Soil organic carbon content, particle size. |
| Biota | High potential for bioconcentration in aquatic organisms due to lipophilicity. nih.gov | Octanol-water partition coefficient (Kow), metabolic capacity of the organism. |
Biogeochemical Cycling and Environmental Fate Processes
The fate of this compound in the environment is determined by a combination of physical, chemical, and biological processes that govern its transformation and transport.
Photodegradation is a significant transformation pathway for PAHs in the environment, particularly in surface waters and on atmospheric particles. acs.org The process is initiated by the absorption of ultraviolet (UVA) radiation. wisdomlib.org
The mechanism often involves the generation of reactive oxygen species (ROS), specifically singlet oxygen. wisdomlib.org The parent PAH absorbs light energy and transfers it to molecular oxygen, converting it into the highly reactive singlet state. This singlet oxygen can then react with the this compound molecule. This process can lead to the formation of various oxygenated products. Studies on related PAHs like anthracene (B1667546) and benz[a]anthracene show that photolysis can proceed much more rapidly on surfaces like ice compared to liquid water. acs.org The photoirradiation of oxygenated benz[a]anthracene derivatives has been shown to induce lipid peroxidation, a process mediated by ROS. wisdomlib.org
Microorganisms, particularly bacteria and fungi, play a critical role in the natural attenuation of PAHs. mdpi.commdpi.com Several bacterial genera, including Bacillus, Pseudomonas, Acinetobacter, and the fungus Cunninghamella, have been identified as capable of degrading PAHs. nih.govmdpi.complos.orgnih.gov
The degradation process is typically initiated by an aerobic pathway involving dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cyclic peroxide which is then converted to a cis-dihydrodiol. nih.govmdpi.com This initial step is often rate-limiting.
For this compound (7-EBA), metabolic studies using rat liver microsomes and the fungus Cunninghamella elegans provide insight into potential environmental degradation pathways. nih.gov
Fungal Metabolism: The fungus Cunninghamella elegans metabolizes the related 7-methylbenz[a]anthracene (B135024) (7-MBA) to form various hydroxylated and dihydrodiol products. nih.gov
Microsomal Metabolism: Studies comparing 7-EBA and 7-MBA metabolism found that both compounds are metabolized to a similar extent, but the proportions of the resulting dihydrodiols differ. For 7-EBA, the 8,9- and 1,2-dihydrodiols were the predominant metabolites identified, whereas for 7-MBA, the 8,9- and 5,6-derivatives were principal. nih.gov This suggests the bulkier ethyl group in 7-EBA may influence the position of microbial attack on the molecule. nih.gov
The efficiency of biodegradation can be influenced by the PAH's structure, concentration, and environmental factors such as pH, temperature, and the presence of other nutrients or contaminants. plos.orgnih.gov
The transport and bioavailability of this compound are heavily influenced by its adsorption and desorption behavior in soil and sediment. researchgate.netwhoi.edu
Adsorption: As a hydrophobic compound, this compound has a strong tendency to move from the water phase and adsorb onto solid matrices, especially those with high organic carbon content. researchgate.net This process, known as sorption, is a key factor in its distribution, effectively removing it from the water column and sequestering it in soil and sediment. nih.gov The presence of other contaminants, such as oil, can alter this partitioning behavior, with PAHs showing a preference for distributing into the oil phase rather than adsorbing to the soil surface. researchgate.net
Desorption: The release of adsorbed PAHs back into the aqueous phase is typically a slow process. scirp.org This slow desorption rate can be a result of the compound's hydrophobicity and its potential to become entrapped within the micropores of soil and sediment particles. scirp.org This dynamic means that while adsorption can limit the immediate toxicity and mobility of this compound, contaminated soils and sediments can act as a long-term source, slowly releasing the compound back into the environment over extended periods. inchem.orgscirp.org
| Process | Description | Key Factors & Products |
|---|---|---|
| Photodegradation | Degradation initiated by absorption of UVA light, often involving reactive oxygen species. acs.orgwisdomlib.org | Factors: Light intensity, presence of photosensitizers, environmental matrix (e.g., water vs. ice). acs.orgProducts: Oxygenated derivatives. |
| Microbial Degradation | Breakdown by bacteria and fungi, typically initiated by dioxygenase enzymes. nih.govmdpi.com | Factors: Microbial species present, temperature, pH, nutrient availability. plos.orgProducts: Dihydrodiols (e.g., 8,9-dihydrodiol, 1,2-dihydrodiol) and further metabolites. nih.gov |
| Adsorption/Desorption | Partitioning between the aqueous phase and solid matrices like soil and sediment. researchgate.net | Factors: Soil/sediment organic carbon content, hydrophobicity of the compound, presence of other contaminants. researchgate.netDynamics: Strong adsorption to solids, slow desorption. scirp.org |
Enzymatic Biotransformation and Metabolite Characterization of 7 Ethylbenz a Anthracene
Phase I Metabolic Pathways of 7-Ethylbenz(A)anthracene
Phase I metabolism of this compound primarily involves oxidative pathways designed to increase the molecule's polarity. medbullets.com This initial activation is a crucial determinant of the compound's subsequent metabolic fate.
The initial metabolic attack on this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These monooxygenases catalyze the oxidation of the aromatic ring system at various positions and the alkyl side chain. rochester.edu
Ring Oxidation: CYP-mediated oxidation occurs at several positions on the benz(a)anthracene (B33201) nucleus. This includes the "K-region" (the 5,6-double bond) and other double bonds, leading to the formation of epoxide intermediates. nih.gov For this compound (7-EBA), metabolism in mouse skin microsomes results in oxidation at the 3,4-, 8,9-, and 10,11-positions. nih.gov Studies with rat liver microsomes have identified epoxidation occurring at the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov The formation of metabolites from the 3,4-dihydrodiol is significant as this occurs in the "bay-region" of the molecule, a pathway often associated with the metabolic activation of PAHs to carcinogenic forms. nih.govoup.com
Benzylic Hydroxylation: In addition to ring oxidation, the ethyl substituent at position 7 is also a target for CYP enzymes. This side-chain oxidation is known as benzylic hydroxylation. For ethyl-substituted aromatic compounds, including 7-EBA, hydroxylation preferentially occurs at the α-carbon of the ethyl group. oup.com This reaction yields 7-(α-hydroxyethyl)benz(a)anthracene (7-α-OHEBA). nih.gov No 7-(β-hydroxyethyl)benz(a)anthracene derivatives were detected as metabolites in these studies, indicating high regioselectivity of the enzyme. nih.gov
The epoxide intermediates generated by CYP enzymes are primary substrates for another critical Phase I enzyme, epoxide hydrolase. researchgate.net This enzyme catalyzes the hydration of the epoxide ring, adding a molecule of water to form trans-dihydrodiols. researchgate.net This conversion is a key step, as the resulting dihydrodiols can either be detoxified through Phase II conjugation or undergo further oxidation.
The action of cytochrome P450 and epoxide hydrolase results in the formation of several distinct dihydrodiol metabolites of this compound. The specific profile of these metabolites can vary depending on the tissue and species.
In studies using mouse skin microsomes, the 8,9-dihydrodiol was identified as the predominant metabolite, with the 3,4- and 10,11-dihydrodiols also being detected. nih.gov More extensive metabolism has been observed in rat liver microsomal preparations, where the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols of 7-EBA were all formed. nih.gov Furthermore, the benzylically hydroxylated metabolite, 7-α-OHEBA, also undergoes ring oxidation to form its own set of dihydrodiols, including the 3,4-, 8,9-, and 10,11-dihydrodiols of 7-α-OHEBA. nih.gov
The identification and characterization of these metabolites were accomplished through a combination of analytical techniques, including high-performance liquid chromatography (HPLC) for separation, and subsequent analysis by UV-visible absorption, fluorescence, mass, and NMR spectroscopy to confirm their structures. nih.gov
Table 1: Identified Phase I Metabolites of this compound
Phase II Metabolic Pathways of this compound Metabolites
Following Phase I oxidation, the hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. iarc.fr These reactions involve the addition of endogenous polar molecules to the functional groups introduced during Phase I, which generally serves to detoxify the metabolites and increase their water solubility, thereby facilitating their elimination from the body. medbullets.comiarc.fr
Glucuronidation is a major Phase II pathway for the metabolism of PAHs. iarc.fr In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from a donor molecule to the hydroxyl groups of Phase I metabolites like phenols and dihydrodiols. While specific studies detailing the glucuronide conjugates of 7-EBA are not prevalent, this pathway is a principal route for the detoxification and excretion of hydroxylated PAHs in general. iarc.fr Therefore, the various dihydrodiol and phenolic metabolites of 7-EBA are expected to be substrates for glucuronidation.
Sulfation is another important conjugation reaction for PAH metabolites, catalyzed by sulfotransferase (SULT) enzymes. iarc.fr This pathway involves the addition of a sulfonate group to hydroxylated metabolites. For some PAHs, sulfation can lead to the formation of reactive esters. oup.com Specifically, benzylic alcohols, such as the 7-α-OHEBA metabolite of this compound, are known substrates for sulfation. oup.com This can create a good leaving group at the benzylic position, leading to the formation of a reactive carbocation. oup.com Research on the related compound 7-hydroxymethylbenz[a]anthracene has shown that its sulfate (B86663) ester is a highly reactive and carcinogenic form. nih.gov This suggests that sulfation of 7-α-OHEBA could represent a bioactivation pathway rather than a detoxification one. Other potential conjugation reactions for PAH metabolites include the formation of glutathione (B108866) (GSH) conjugates. iarc.fr
Table of Compound Names
Comparative Metabolism of this compound Across Different Biological Systems (e.g., in vitro cellular models, animal models)
The metabolic fate of this compound (7-EBA) varies significantly depending on the biological system employed for investigation. Studies utilizing both in vitro cellular models and in vivo or ex vivo animal models reveal distinct differences in the profile of metabolites produced. These comparisons are crucial for understanding the mechanisms of activation and detoxification of this polycyclic aromatic hydrocarbon (PAH).
Research has contrasted the metabolism of 7-EBA with its more carcinogenic methyl analog, 7-methylbenz[a]anthracene (B135024) (7-MBA), to probe the basis for their differing biological activities. nih.govnih.gov A key biological system for these investigations is the use of liver microsomes from rats, particularly after pre-treatment with inducers of cytochrome P450 enzymes like 3-methylcholanthrene (B14862). nih.govnih.gov These in vitro systems derived from animal models provide a concentrated source of the primary enzymes responsible for PAH metabolism.
In hepatic microsomal fractions from untreated rats, both 7-EBA and 7-MBA were metabolized to similar total extents. However, the relative proportions of the resulting dihydrodiol metabolites were markedly different. nih.gov For 7-EBA, the predominant metabolites were the 8,9- and 1,2-dihydrodiols. In contrast, for 7-MBA, the 8,9- and 5,6-dihydrodiols were the principal products identified. nih.gov The 5,6-diol of 7-EBA was only formed as a minor product. nih.gov This suggests that the larger ethyl group at the 7-position sterically hinders metabolism at the K-region (the 5,6-bond) and instead promotes the formation of dihydrodiols on the angular benzo-ring at the 1,2-position. nih.gov
Further studies using liver microsomes from rats pre-treated with 3-methylcholanthrene confirmed a complex profile of 7-EBA metabolites. nih.gov These included dihydrodiols at the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.gov This demonstrates the capacity of induced mammalian enzyme systems to oxidize multiple sites on the 7-EBA molecule.
In addition to animal-derived systems, in vitro cellular models such as V79 Chinese hamster cells have been used to assess the biological consequences of PAH metabolism, like mutagenicity. connectedpapers.com While detailed metabolite profiles from these specific cell lines for 7-EBA are less extensively documented in comparison to liver microsome studies, they are instrumental in linking metabolic activation pathways, specifically the formation of bay-region diol-epoxides, to mutagenic events. connectedpapers.com The differences in mutagenicity observed between 7-EBA and 7-MBA in these cellular systems are thought to be influenced by the differing efficiencies of their metabolic conversion to these ultimate carcinogenic forms. connectedpapers.com
The table below summarizes the comparative production of dihydrodiol metabolites from 7-EBA and 7-MBA in rat liver microsomes.
| Parent Compound | Principal Dihydrodiol Metabolites | Minor Dihydrodiol Metabolites | Reference |
| This compound (7-EBA) | 8,9-dihydrodiol, 1,2-dihydrodiol | 5,6-dihydrodiol | nih.gov |
| 7-Methylbenz(a)anthracene (7-MBA) | 8,9-dihydrodiol, 5,6-dihydrodiol | Not specified as minor | nih.gov |
Identification and Structural Elucidation of Novel this compound Metabolites
The biotransformation of this compound (7-EBA) results in a suite of oxidized products, the identification of which is critical for understanding its toxicological profile. Research using rat liver microsomal preparations has been central to identifying and characterizing these metabolites. nih.gov
The primary route of metabolism involves the formation of dihydrodiols, which are precursors to the ultimate carcinogenic diol epoxides. In studies with liver microsomes from rats pre-treated with 3-methylcholanthrene, a comprehensive range of 7-EBA dihydrodiols were identified. nih.gov These include:
7-EBA-1,2-dihydrodiol
7-EBA-3,4-dihydrodiol
7-EBA-5,6-dihydrodiol
7-EBA-8,9-dihydrodiol
7-EBA-10,11-dihydrodiol
Beyond simple oxidation of the aromatic rings, metabolism also occurs on the ethyl substituent. The initial hydroxylation of the ethyl group leads to the formation of 7-(1-hydroxyethyl)benz[a]anthracene (also referred to as 7-α-OHEBA). nih.gov This alcohol derivative is itself a substrate for further enzymatic oxidation. Metabolites identified from the incubation of 7-EBA included dihydrodiols of this primary alcohol. nih.gov These novel, doubly-oxidized metabolites include:
7-(1-hydroxyethyl)benz[a]anthracene-3,4-dihydrodiol
7-(1-hydroxyethyl)benz[a]anthracene-8,9-dihydrodiol
7-(1-hydroxyethyl)benz[a]anthracene-10,11-dihydrodiol
Interestingly, no metabolites derived from 7-(2-hydroxyethyl)benz[a]anthracene (7-β-OHEBA) were detected, indicating a high degree of regioselectivity in the hydroxylation of the ethyl side chain. nih.gov Additionally, three phenolic dihydrodiols were detected but were not fully structurally characterized. nih.gov Despite the differences in carcinogenic potency, studies have not revealed qualitative differences in the fundamental metabolic routes for 7-EBA compared to 7-MBA in these rat liver systems, although quantitative differences are significant. nih.gov
The structural elucidation of these metabolites relied on a combination of sophisticated analytical techniques. Metabolites were initially separated and purified from the incubation mixtures using thin-layer chromatography (TLC) and then analyzed by analytical high-performance liquid chromatography (HPLC). nih.gov Identification was achieved by comparing their properties to those of authentic, chemically synthesized reference standards and through detailed spectral analysis. The key methods used for structural confirmation included:
Chromatographic behavior: Comparing retention times in HPLC with known standards. nih.gov
UV-Visible Spectroscopy: Examining the absorption spectra, which are characteristic of the aromatic ring system's integrity or modification. nih.gov
Fluorescence Spectroscopy: Providing additional structural information based on the molecule's electronic properties. nih.gov
Mass Spectrometry (MS): Determining the molecular weight of the metabolites and providing fragmentation patterns to deduce structural features, such as the addition of hydroxyl groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offering definitive structural elucidation by showing the precise arrangement of protons and carbons in the molecule. nih.gov
The table below lists the identified metabolites of 7-EBA from rat liver microsomal incubations.
| Metabolite Class | Specific Metabolites Identified | Reference |
| Dihydrodiols | 1,2-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol, 8,9-dihydrodiol, 10,11-dihydrodiol | nih.gov |
| Hydroxylated Side-Chain Dihydrodiols | 7-(1-hydroxyethyl)benz[a]anthracene-3,4-dihydrodiol, 7-(1-hydroxyethyl)benz[a]anthracene-8,9-dihydrodiol, 7-(1-hydroxyethyl)benz[a]anthracene-10,11-dihydrodiol | nih.gov |
| Partially Characterized | Three phenolic dihydrodiols | nih.gov |
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| 7-EBA | This compound |
| 7-MBA | 7-Methylbenz(a)anthracene |
| PAH | Polycyclic Aromatic Hydrocarbon |
| 7-α-OHEBA | 7-(1-hydroxyethyl)benz[a]anthracene |
| 7-β-OHEBA | 7-(2-hydroxyethyl)benz[a]anthracene |
| 3-methylcholanthrene | 3-Methylcholanthrene |
| 7-EBA-1,2-dihydrodiol | This compound-1,2-dihydrodiol |
| 7-EBA-3,4-dihydrodiol | This compound-3,4-dihydrodiol |
| 7-EBA-5,6-dihydrodiol | This compound-5,6-dihydrodiol |
| 7-EBA-8,9-dihydrodiol | This compound-8,9-dihydrodiol |
| 7-EBA-10,11-dihydrodiol | This compound-10,11-dihydrodiol |
| 7-MBA-5,6-dihydrodiol | 7-Methylbenz(a)anthracene-5,6-dihydrodiol |
| 7-MBA-8,9-dihydrodiol | 7-Methylbenz(a)anthracene-8,9-dihydrodiol |
Molecular and Cellular Mechanisms of 7 Ethylbenz a Anthracene Interaction
DNA Adduct Formation by 7-Ethylbenz(a)anthracene and its Reactive Metabolites
This compound (7-EBA), a weak carcinogen, undergoes metabolic activation to form reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov This process is a critical initiating event in chemical carcinogenesis. researchgate.netwikipedia.org The primary pathway for this activation involves the formation of bay-region diol-epoxides. nih.govaacrjournals.org
The metabolism of 7-EBA in mouse skin microsomes results in the formation of several dihydrodiols, with the 8,9-dihydrodiol being the predominant metabolite. nih.govechemi.com The 3,4- and 10,11-dihydrodiols are also formed. nih.govechemi.com It is the subsequent epoxidation of the 3,4-dihydrodiol that generates the ultimate carcinogenic metabolite, the bay-region diol-epoxide, which readily reacts with cellular macromolecules like DNA. nih.govaacrjournals.org The covalent binding of 7-EBA to DNA in mouse skin has been confirmed, and the level of binding correlates with its carcinogenic activity. nih.gov
Stereochemistry and Structural Characterization of this compound-DNA Adducts
The stereochemistry of the diol-epoxide metabolites of PAHs significantly influences their biological activity. For 7-alkylbenz(a)anthracenes, the anti-isomers of the bay-region diol-epoxides are of particular interest. nih.govaacrjournals.org In the case of 7-EBA, the anti-7-EBA-3,4-diol-1,2-epoxide is considered a key mutagenic metabolite. aacrjournals.org
The interaction of these diol-epoxides with DNA is a multi-step process that is thought to involve initial non-covalent binding through intercalation, followed by the formation of a covalent bond. aacrjournals.org The presence of the ethyl group at the 7-position can sterically interfere with this intercalation process, which may explain the lower DNA binding and mutagenic activity of 7-EBA compared to its methyl-substituted counterpart, 7-methylbenz(a)anthracene (7-MBA). aacrjournals.org
Studies comparing the DNA adducts formed by 7-EBA and 7-MBA have shown that while the types of adducts are similar, the quantity of adducts formed by 7-EBA is significantly lower. nih.govaacrjournals.org The major adducts are formed through the reaction of the bay-region diol-epoxide with the exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine (B156593). nih.govd-nb.info Chromatographic analysis of the DNA adducts from 7-EBA reveals a pattern consistent with the involvement of a bay-region diol-epoxide intermediate. nih.gov
Quantitative Analysis of DNA Adduct Levels (e.g., 32P-postlabeling)
The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts formed by carcinogens like 7-EBA. nih.govresearchgate.net This technique allows for the measurement of very low levels of DNA modification.
Studies utilizing this method have demonstrated a direct correlation between the levels of DNA adducts and the carcinogenic potential of different PAHs. nih.gov For instance, the covalent binding of 7-EBA to mouse skin DNA was found to be significantly lower than that of the more potent carcinogen, 7-MBA. nih.gov Specifically, 7-MBA binds to DNA at approximately five times the level of 7-EBA. nih.gov
In V79 Chinese hamster cells treated with the anti-diol-epoxides of 7-EBA and 7-MBA, quantitative analysis showed that the methyl derivative formed a much higher level of DNA adducts. anti-7-MBA-3,4-diol-1,2-oxide produced about 20 pmol of adducts per mg of DNA, whereas anti-7-EBA-3,4-diol-1,2-epoxide formed only about 3 pmol of adducts under similar conditions. aacrjournals.org This substantial difference in DNA binding is considered a major factor in the observed differences in their mutagenic potencies. nih.govaacrjournals.org
Impact of DNA Repair Pathways on Adduct Persistence and Lesion Processing
The persistence of DNA adducts is a key determinant of their mutagenic and carcinogenic potential. researchgate.net If not removed by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication. aacrjournals.org The cell possesses several DNA repair pathways to counteract the damaging effects of chemical adducts. researchgate.netd-nb.info
While specific studies on the repair of 7-EBA-DNA adducts are limited, the general understanding is that the bulky nature of PAH-DNA adducts can influence the efficiency of repair. aacrjournals.org It is speculated that the bulkiness of the ethyl substituent in 7-EBA adducts might affect their recognition and processing by DNA repair enzymes. aacrjournals.org The persistence of adducts in a target tissue is often correlated with cancer susceptibility. epa.gov In general, if DNA damage is not properly repaired, it can trigger cellular responses like cell-cycle arrest or apoptosis. d-nb.info
Genotoxicity and Mutagenicity Mechanisms Induced by this compound
The formation of DNA adducts by 7-EBA is the primary mechanism leading to its genotoxic and mutagenic effects. nih.govnih.gov These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations. wikipedia.org
Assessment of Mutagenic Activity in Bacterial and Mammalian Cell Systems (e.g., Salmonella typhimurium, V79 Chinese hamster cells)
The mutagenic potential of 7-EBA and its metabolites has been evaluated in various in vitro systems.
Salmonella typhimurium : The K-region oxides and imines of 7-EBA have demonstrated high mutagenic activity in several strains of Salmonella typhimurium (TA97, TA98, TA100, and TA104). oup.comnih.gov The mutagenic activity was found to be influenced by the exposure medium, with higher activity observed in the absence of certain inorganic ions. nih.gov The anti-diol-epoxide of 7-EBA was also tested for mutagenicity in S. typhimurium strains TA98 and TA100. nih.gov
V79 Chinese Hamster Cells : In V79 Chinese hamster cells, the anti-diol-epoxide of 7-EBA was shown to be mutagenic, inducing resistance to 6-thioguanine (B1684491) and ouabain, as well as the formation of micronuclei. nih.gov However, its mutagenic potency was found to be four to ten times lower than that of the corresponding diol-epoxide of 7-MBA. nih.gov When the mutagenicity was calculated per DNA adduct, the difference between the two compounds was small, suggesting that the lower mutagenicity of the 7-EBA derivative is primarily due to its reduced ability to form DNA adducts rather than a lower intrinsic mutagenicity of the adducts themselves. nih.gov
Characterization of Somatic Mutations (e.g., specific gene loci)
The DNA adducts formed by 7-EBA can lead to somatic mutations if they are not repaired before the cell divides. These mutations can occur in critical genes that control cell growth and differentiation, potentially leading to neoplastic transformation. researchgate.net
In V79 Chinese hamster cells, the mutagenic activity of the 7-EBA diol-epoxide was assessed by measuring the frequency of mutations at specific gene loci that confer resistance to 6-thioguanine and ouabain. nih.gov The induction of these mutations provides direct evidence of the genotoxic potential of 7-EBA's reactive metabolites. While the specific types of mutations (e.g., base substitutions, frameshifts) induced by 7-EBA have not been as extensively characterized as those for other PAHs, the formation of bulky adducts on purine bases is known to cause mispairing during DNA replication, leading to point mutations. epa.gov
Micronucleus Formation and Chromosomal Aberrations
The genotoxicity of this compound is highlighted by its capacity to cause the formation of micronuclei and other chromosomal abnormalities. frontiersin.org Micronuclei are small, separate nuclear bodies containing chromosome fragments or entire chromosomes that failed to be incorporated into the main nucleus during cell division. frontiersin.orgresearchgate.net Their presence serves as an indicator of chromosomal damage. frontiersin.orgresearchgate.net
Research has shown that the anti-isomer of the bay-region diol-epoxide of this compound can induce micronuclei formation in V79 Chinese hamster cells. nih.govaacrjournals.org This clastogenic (chromosome-breaking) or aneugenic (whole chromosome loss) activity points to the compound's ability to interfere with the genetic material of the cell. nih.govaacrjournals.org The formation of micronuclei is a direct result of DNA damage or disruption of the mitotic spindle, preventing proper chromosome segregation during cell division. frontiersin.orgpsu.edu
Beyond micronuclei, exposure to metabolites of this compound can lead to a range of chromosomal aberrations, including breaks and rearrangements. psu.edunih.gov These structural changes are a direct consequence of DNA damage that has not been successfully repaired by the cell. psu.edunih.gov The occurrence of such aberrations further solidifies the understanding of this compound as a genotoxic agent.
Mechanistic Insights into Carcinogenesis Associated with this compound
The carcinogenic properties of this compound are the result of a multi-stage process that begins with its metabolic activation into reactive compounds that can bind to DNA. nih.govoup.com This initial DNA damage can trigger a series of cellular changes, ultimately leading to cancer. researchgate.net
Role of "Bay-Region" Diol-Epoxides in Carcinogenic Activation
A critical step in the carcinogenesis of many polycyclic aromatic hydrocarbons (PAHs), including this compound, is their metabolic conversion to highly reactive diol-epoxides. oup.comsemanticscholar.org The "bay-region" theory is fundamental to understanding this process, suggesting that diol-epoxides located in the sterically hindered "bay-region" of the molecule are exceptionally potent carcinogens. nih.govosti.govosti.gov
For this compound, this involves enzymatic conversion to dihydrodiols, which are then further oxidized to form a diol-epoxide. nih.govnih.gov Specifically, the anti-isomer of the this compound-3,4-diol-1,2-epoxide is a key ultimate carcinogen. nih.govaacrjournals.org This electrophilic metabolite can form stable covalent bonds, known as adducts, with the nucleophilic sites on DNA. nih.govnih.gov These DNA adducts, if not repaired, can cause errors during DNA replication, leading to permanent mutations and initiating the carcinogenic process. nih.govnih.gov Studies have shown that while both 7-methylbenz(a)anthracene and this compound are metabolized to bay-region dihydrodiol-epoxides, the methyl derivative binds to DNA in mouse skin at a level five times higher than the ethyl derivative, which correlates with its higher carcinogenic activity. nih.govoup.com
Initiation-Promotion Models and Molecular Events in Target Tissues (e.g., mouse skin)
The mouse skin model has been crucial for understanding the distinct stages of chemical carcinogenesis, known as initiation and promotion. nih.govbiomedscidirect.com In this model, a single, sub-carcinogenic dose of an initiator like this compound is applied to the skin, followed by repeated applications of a tumor-promoting agent. psu.eduoatext.com
The application of this compound as an initiator leads to irreversible DNA damage and mutations in a subset of skin cells. nih.govoup.com These initiated cells can remain dormant until they are stimulated to proliferate by a promoter. biomedscidirect.com This clonal expansion of mutated cells can lead to the formation of benign tumors (papillomas), some of which can progress to malignant carcinomas. psu.eduoatext.com This two-stage model emphasizes that carcinogenesis is a multi-step process involving both a mutagenic event and subsequent stimuli for cell growth. nih.gov The key molecular event in the initiation phase is the formation of DNA adducts by the bay-region diol-epoxides of this compound. nih.govoup.com
Influence on Proto-oncogenes and Tumor Suppressor Genes
The carcinogenic action of this compound is exerted through the induction of mutations in genes that are critical for controlling cell growth and division, such as proto-oncogenes and tumor suppressor genes. nih.govcambridge.orgnih.gov
Proto-oncogenes are normal genes that can be converted into oncogenes through activating mutations, leading to uncontrolled cell proliferation. cancer.org The DNA adducts formed by this compound metabolites can cause such mutations. For example, polycyclic aromatic hydrocarbons are known to cause activating mutations in the Ras family of proto-oncogenes. nih.govnih.gov
Tumor suppressor genes, on the other hand, encode proteins that restrain cell growth, facilitate DNA repair, or trigger programmed cell death (apoptosis). nih.govcancer.org Inactivation of these genes through mutations removes these essential controls. The p53 tumor suppressor gene is a frequent target of chemical carcinogens. nih.govnih.gov Damage to DNA by agents like this compound can activate p53, which in turn can halt the cell cycle to allow for DNA repair or induce apoptosis if the damage is too severe. nih.gov Mutations that inactivate p53 can therefore allow cells with damaged DNA to survive and proliferate, contributing to cancer development. umass.edu
Epigenetic Modifications Induced by this compound
In addition to its ability to mutate genes directly, this compound may also promote cancer through epigenetic mechanisms. frontiersin.org These are heritable changes in gene expression that occur without altering the DNA sequence itself. mdpi.comimrpress.com
Alterations in DNA Methylation Patterns
DNA methylation, the addition of a methyl group to a cytosine base, is a key epigenetic mark that typically acts to silence gene expression. mdpi.comaps.org The pattern of DNA methylation is crucial for normal cellular function, and its disruption is a known factor in carcinogenesis. plos.org
Exposure to environmental xenobiotics can lead to aberrant DNA methylation patterns. frontiersin.orgdntb.gov.ua While direct studies on this compound are limited, it is plausible that it could alter DNA methylation, either through global changes or by targeting specific gene promoters. frontiersin.org Such alterations could lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to the carcinogenic process. plos.org
Histone Modification Profiles
The direct impact of this compound on histone modification profiles has not been extensively characterized in the available scientific literature. However, studies on structurally similar polycyclic aromatic hydrocarbons (PAHs), such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), provide insight into the potential epigenetic mechanisms that may be influenced by alkylated benz[a]anthracenes. researchgate.netnih.gov
Epigenetic modifications, including the post-translational modification of histone proteins, are crucial for regulating chromatin structure and gene expression without altering the DNA sequence. researchgate.netspandidos-publications.com These modifications can be disrupted by environmental agents. researchgate.netnih.gov
Research on DMBA has demonstrated that exposure can lead to significant alterations in the abundance of specific histone proteins and their variants in ovarian tissue. researchgate.netnih.govresearchgate.net In a study using a mouse model, exposure to DMBA, particularly in the context of obesity, resulted in notable changes in the levels of several core and linker histones. researchgate.net For instance, in obese mice exposed to DMBA, the abundance of histone 2B was observed to increase. researchgate.netnih.gov Furthermore, when comparing DMBA-exposed obese mice to their lean counterparts, a more pronounced alteration in histone profiles was noted. researchgate.net These changes included a decrease in histones H4, H3, and H2A, alongside an increase in histone variant H1.2 and linker histone H15. researchgate.net Such alterations in histone stoichiometry can potentially disrupt transcriptional regulation. researchgate.netnih.gov
While these findings relate to DMBA, they highlight a plausible mechanism by which this compound could exert effects at the cellular level—by altering the epigenetic landscape through changes in histone protein abundance. Direct investigation is required to confirm whether this compound induces a similar histone modification profile.
Table 1: Changes in Histone Abundance Following Exposure to 7,12-dimethylbenz[a]anthracene (DMBA) in an Obese Mouse Model
| Histone | Change in Abundance | Fold Change |
| Histone 4 | Decreased | -4.03 |
| Histone 3 | Decreased | -3.71 |
| Histone 2A Type 1-F | Decreased | -0.43 |
| Histone 2B | Increased | +0.30 |
| Histone Variant H1.2 | Increased | +2.72 |
| Linker Histone H15 | Increased | +3.07 |
Data sourced from a study on DMBA-exposed obese mice relative to DMBA-exposed lean mice and indicates potential epigenetic effects of alkylated benz[a]anthracenes. researchgate.net
Receptor-Mediated Interactions and Signal Transduction Pathways
The primary and most well-characterized molecular interaction for this compound is its role as a ligand for the Aryl Hydrocarbon Receptor (AhR). diva-portal.org AhR is a ligand-activated transcription factor that mediates the biological and toxicological effects of a wide array of environmental compounds, including PAHs. aopwiki.orgfrontiersin.org
In its inactive state, AhR resides in the cytoplasm within a protein complex. aopwiki.org Upon binding by a ligand such as this compound, the receptor undergoes a conformational change, allowing it to translocate into the nucleus. aopwiki.org Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). aopwiki.orgosti.gov This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. frontiersin.orgosti.gov
Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably the cytochrome P450 family 1 (CYP1) enzymes, such as CYP1A1 and CYP1B1. osti.govresearchgate.net These enzymes are involved in the metabolic activation of PAHs, a critical step in their mechanism of action. researchgate.net Studies have shown that this compound is metabolized by mouse skin microsomes into various dihydrodiols, a process indicative of this metabolic pathway. [3 (from second search)]
In vitro studies have confirmed that this compound is capable of activating the AhR. One study directly assessed the potency of this compound for activating the zebrafish Ahr2 (an ortholog of the human AHR) and found that its potency differed from that of the parent compound, benz[a]anthracene, demonstrating that alkylation affects receptor activation in a position-dependent manner. [1 (from first search)] The activation of AhR and subsequent induction of downstream genes like cyp1a is a key molecular initiating event. osti.gov
Table 2: Summary of this compound Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway
| Step | Description | Key Molecules Involved | Reference |
| 1. Ligand Binding | This compound enters the cell and binds to the cytosolic AhR. | This compound, AhR | aopwiki.org |
| 2. Nuclear Translocation | The ligand-receptor complex moves from the cytoplasm to the nucleus. | AhR/Ligand Complex | aopwiki.org |
| 3. Heterodimerization | In the nucleus, AhR dimerizes with ARNT. | AhR, ARNT | osti.gov |
| 4. DNA Binding | The AhR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs). | AhR/ARNT Complex, DNA (XREs) | frontiersin.org |
| 5. Gene Transcription | Binding initiates the transcription of AhR-responsive genes. | CYP1A1, CYP1B1, AhRR | osti.govresearchgate.net |
While AhR activation is the principal pathway for this compound, research into related PAHs and the broader functions of AhR suggests potential for crosstalk with other signaling pathways. Direct evidence for this compound specifically engaging other receptors is limited. However, plausible interactions can be inferred from studies of similar compounds and known molecular crosstalk.
Wnt/β-catenin Signaling: Studies on the related compound 7,12-dimethylbenz[a]anthracene (DMBA) have shown that it can increase cancer cell proliferation and invasion through the activation of the Wnt/β-catenin signaling pathway. nih.govnih.govresearchgate.net This pathway is crucial for embryonic development and tissue homeostasis. nih.govnih.gov Activation by DMBA was found to promote factors associated with the epithelial-mesenchymal transition (EMT) and increase levels of β-catenin. nih.gov It has been demonstrated that AhR activation by other ligands can induce the overexpression of β-catenin. mdpi.com Whether this compound can similarly perturb the Wnt/β-catenin pathway is an area for future investigation.
Crosstalk with Epidermal Growth Factor Receptor (EGFR) Signaling: A non-canonical, non-genomic function of AhR involves crosstalk with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govfrontiersin.org Upon ligand binding, the dissociation of the cytoplasmic AhR complex can lead to the release and activation of the c-Src tyrosine kinase. nih.govresearchgate.net Activated c-Src can then phosphorylate and activate EGFR, initiating downstream signaling cascades such as the MEK/ERK pathway, which are heavily involved in cell proliferation. nih.govfrontiersin.orgnih.gov This interaction provides a link between environmental exposures and the modulation of growth factor signaling. nih.govescholarship.org While this mechanism has been described for other AhR ligands, including PAHs like benzo[a]pyrene, its specific relevance to this compound has not been directly established. nih.govfrontiersin.org
Advanced Analytical and Spectroscopic Methodologies for 7 Ethylbenz a Anthracene Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for isolating and measuring 7-Ethylbenz(a)anthracene. The choice between liquid and gas chromatography is often dictated by the sample matrix, the required sensitivity, and whether the analysis includes its metabolites.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of PAHs, including this compound, due to its versatility in handling various sample types and its compatibility with a range of sensitive detectors. ingenieria-analitica.comnih.gov The separation is typically achieved on a C18 reversed-phase column. sigmaaldrich.com
A common approach involves using a gradient elution program with a mobile phase consisting of methanol (B129727) and water. sigmaaldrich.com For instance, a gradient might start at a 50:50 ratio and progress to 100% methanol to elute the more nonpolar compounds like this compound. sigmaaldrich.com
Detectors for HPLC Analysis:
Ultraviolet-Visible (UV-Vis) Detectors: UV detectors are frequently used for PAH analysis, with detection commonly set at 254 nm where these compounds exhibit strong absorbance. ingenieria-analitica.com This method provides good sensitivity for many PAHs. ingenieria-analitica.com
Fluorescence Detectors (FLD): Many PAHs, including benz(a)anthracene (B33201) derivatives, are naturally fluorescent, making fluorescence detection an exceptionally sensitive and selective option. ingenieria-analitica.comresearchgate.net By programming the excitation and emission wavelengths, optimal sensitivity and selectivity can be achieved, which helps in discriminating the analyte from matrix interferences. ingenieria-analitica.com For complex samples, an FLD in series with a UV detector can provide comprehensive data. ingenieria-analitica.com
Diode Array Detectors (DAD): DADs offer the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in compound identification and purity assessment. nih.govwur.nl
A study on the metabolism of this compound utilized analytical HPLC to examine dihydrodiol metabolites, which were identified by comparing their chromatographic and spectral characteristics with authentic standards. nih.gov
Table 1: HPLC Detectors for this compound Analysis
| Detector Type | Principle | Advantages for this compound Analysis |
|---|---|---|
| UV-Vis | Measures the absorbance of UV-Vis light by the analyte. | Good sensitivity, widely applicable for PAHs. ingenieria-analitica.com |
| Fluorescence (FLD) | Detects the light emitted by the analyte after excitation at a specific wavelength. | High sensitivity and selectivity for fluorescent PAHs. ingenieria-analitica.comresearchgate.net |
| Diode Array (DAD) | Acquires full UV-Vis spectra at each point in the chromatogram. | Provides spectral information for peak identification and purity. nih.govwur.nl |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides molecular weight and structural information, essential for metabolite identification. nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, particularly for trace-level analysis in environmental samples. nih.govnih.gov The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. thermofisher.com
The analysis typically involves a capillary column, such as a TraceGOLD TG-1701MS, and a temperature-programmed oven to ensure the separation of various PAHs. nih.gov Splitless injection is often used to maximize sensitivity for trace analytes. nih.gov The mass spectrometer is operated in electron ionization (EI) mode, and for enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) in Selected Reaction Monitoring (SRM) mode can be employed. nih.govthermofisher.com This approach significantly reduces matrix interference. nih.gov The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which are crucial for its identification. nih.govnist.gov
Research has shown the effectiveness of GC-MS for the analysis of PAHs and their alkylated derivatives in various matrices. cedre.fr The use of isotopically labeled internal standards, such as deuterated PAHs, is a common practice to ensure accurate quantification. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
The analysis of this compound metabolites, which are often more polar and less volatile than the parent compound, is ideally suited for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net This technique allows for the direct analysis of aqueous samples and thermally labile metabolites without the need for derivatization.
In metabolic studies, LC-MS is instrumental in identifying various hydroxylated and dihydrodiol metabolites. nih.govnih.gov For example, research on the metabolism of this compound in rat liver microsomes led to the identification of several dihydrodiols, including the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov Similarly, studies in mouse skin microsomes identified the 3,4-, 8,9-, and 10,11-dihydrodiols of 7-EBA. nih.gov
The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a high degree of specificity and is essential for the structural characterization of metabolites. nih.govsciex.com Techniques like online solid-phase extraction (SPE) coupled with LC-MS/MS have been developed for the automated and rapid analysis of PAHs and their alkylated derivatives in water samples at very low concentrations. nih.govlcms.cz
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its derivatives, as well as for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. nih.govoup.com
The complete assignment of ¹H and ¹³C NMR signals can be achieved using a combination of one- and two-dimensional NMR experiments. researchgate.net Studies have shown that the chemical shifts in ¹³C NMR spectra of benz(a)anthracenes can be correlated with their carcinogenic activity. nih.gov For instance, significant differences in the chemical shifts at the C1, C2, and C6 positions were observed between carcinogenic and non-carcinogenic benz(a)anthracenes. nih.gov While specific detailed spectral data for this compound is not abundant in the provided results, the principles of NMR analysis for related compounds are well-established. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used for the characterization and quantification of PAHs. researchgate.net These compounds exhibit characteristic absorption spectra in the UV-Vis region due to π-π* electronic transitions in their aromatic systems. cdnsciencepub.com
The UV spectrum of benz(a)anthracene and its derivatives typically shows multiple absorption bands. researchgate.netcdnsciencepub.com The positions and intensities of these bands are influenced by the molecular structure, including the position of alkyl substituents. cdnsciencepub.com For example, the UV spectra of various methyl-1,2-benzanthracenes have been studied in detail, revealing that the absorption bands arise from overlapping series of electronic transitions. cdnsciencepub.com The spectrum of this compound metabolites can be compared with those of reference compounds to aid in their identification. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Methylbenz(a)anthracene |
| Benz(a)anthracene |
| 7-alpha-hydroxyethylbenz(a)anthracene |
| 7-beta-hydroxyethylbenz(a)anthracene |
| 3-Methylcholanthrene (B14862) |
| Benzo(b)chrysene |
| Naphthalene (B1677914) |
| Acenaphthene |
| Fluorene |
| Phenanthrene |
| Anthracene (B1667546) |
| Fluoranthene |
| Pyrene |
| Chrysene |
| Benzo(b)fluoranthene |
| Benzo(k)fluoranthene |
| Benzo(a)pyrene |
| Dibenzo(a,h)anthracene |
| Indeno(1,2,3-cd)pyrene |
| Benzo(g,h,i)perylene |
| Perylene |
| 7,12-dimethylbenz[a]anthracene (B13559) |
| l-methylbenz[a]anthracene |
| cis-7-Ethyl-5,6-dihydrobenz[a]anthracene-5,6-diol |
| Osmium tetroxide |
| Sodium bisulphite |
| Chlorobenzene |
| Methanol |
| Acetonitrile |
| Methylene chloride |
| 1-pyrenol (1-hydroxypyrene) |
| 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene |
| 6-Nitrochrysene |
| 7-Nitrobenzo[a]anthracene |
| 1-nitropyrene |
| 9-nitroanthracene |
| 3-nitrofluoranthene |
| 2-nitronaphthalene |
| 1-nitronaphthalene |
| Benz(a)anthracene-7,12-dione |
| Coronene |
| 7-sulfoxymethyl-12-methylbenz[a]anthracene |
Advanced Techniques for DNA Adduct and Protein Adduct Analysis (e.g., ³²P-postlabeling, mass spectrometry-based adductomics)
The genotoxicity of this compound is linked to the ability of its reactive metabolites to form covalent adducts with cellular macromolecules, primarily DNA and proteins. nih.gov The analysis of these adducts is critical for understanding mechanisms of carcinogenicity and for use as biomarkers of exposure.
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of identifying as few as one adduct in 10⁹–10¹⁰ normal nucleotides from a small DNA sample. acs.org The method involves the enzymatic digestion of DNA to normal and adducted nucleoside 3'-monophosphates, followed by the enrichment of the adducts. huzz.hr These adducted nucleotides are then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase and are subsequently separated and quantified via chromatography. acs.orghuzz.hr
This technique has been specifically applied to determine the covalent binding of 7-EBA to DNA in mouse skin. nih.gov These studies have shown that the level of DNA adduct formation by 7-EBA is significantly lower than that of the more potent carcinogen, 7-methylbenz[a]anthracene (B135024) (7-MBA). nih.gov This difference in DNA binding levels correlates well with the observed lower carcinogenic activity of 7-EBA. nih.gov
Mass spectrometry-based adductomics represents a powerful and evolving approach for the global and targeted analysis of DNA and protein adducts. ptbioch.edu.pl These methods, often involving liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), provide structural information, including molecular weights and elemental compositions, allowing for the unambiguous identification of adducts. ptbioch.edu.pl While mass spectrometry is used to identify metabolites of 7-EBA, specific research applying advanced adductomics workflows to comprehensively map the DNA or protein adducts of this compound was not identified in the surveyed literature.
Regarding protein adducts , studies have shown that 7-EBA metabolites can bind covalently to proteins. The level of binding to microsomal protein was found to be 10 times lower for 7-EBA compared to 7-MBA, a finding that further supports the role of the ethyl group in diminishing the compound's reactive potential. nih.gov
Interactive Table: Comparative Adduct Formation of Benz(a)anthracene Derivatives
| Compound | Macromolecule | Analytical Finding | Relative Potency | Reference |
| This compound (7-EBA) | DNA (mouse skin) | Forms covalent adducts detectable by ³²P-postlabeling. | Binding is 5 times lower than 7-MBA. | nih.gov |
| This compound (7-EBA) | Microsomal Protein | Forms covalent adducts. | Binding is 10 times lower than 7-MBA. | nih.gov |
| 7-Methylbenz(a)anthracene (7-MBA) | DNA (mouse skin) | Forms covalent adducts detectable by ³²P-postlabeling. | Higher binding level correlates with stronger carcinogenicity. | nih.gov |
| 7-Methylbenz(a)anthracene (7-MBA) | Microsomal Protein | Forms covalent adducts. | Higher binding level. | nih.gov |
Computational and Theoretical Investigations of 7 Ethylbenz a Anthracene
Quantum Chemical Calculations (e.g., electronic structure, reactivity of parent compound and metabolites)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 7-Ethylbenz(a)anthracene and its metabolites. These computational methods provide insights into molecular properties that are linked to the compound's biological activity, including its carcinogenic potential.
Studies on substituted benz(a)anthracene (B33201) derivatives have utilized Density Functional Theory (DFT) to explore the relationship between electronic structure and carcinogenic potency. researchgate.net For a series of such compounds, including this compound, calculations have been performed to determine various electronic descriptors. researchgate.net These descriptors can then be correlated with experimental measures of carcinogenicity, such as the Iball and Berenblum indices. researchgate.net Such analyses have revealed that specific local atomic reactivity indices, for instance, the hardness of a particular carbon atom, can be significant predictors of carcinogenic activity. researchgate.net
The reactivity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites is largely governed by their electronic properties. For instance, the "bay region" theory of PAH carcinogenicity posits that the formation of highly reactive diol epoxide metabolites in the bay region of the molecule is a critical step in their mechanism of action. nih.govresearchgate.net Quantum chemical calculations can be used to predict the stability of the carbocations formed from these diol epoxides. A positive correlation has been observed between the calculated stability of these carbocations and the carcinogenic potency of the parent PAH. nih.gov
Furthermore, these computational approaches can predict the intrinsic reactivities of the parent compound towards the metabolic enzymes that lead to both activation and detoxification. nih.gov The successful prediction of major metabolites supports the validity of using these calculated substrate reactivities in correlations with observed carcinogenic potencies. nih.gov
Table 1: Calculated Electronic Properties and Carcinogenicity Indices for Selected Benz(a)anthracene Derivatives
| Compound | Iball Index | Berenblum Index | Calculated Atomic Hardness (η) at C12a |
| 7-Methyl-BA | 1.97 | 0.93 | Data not available |
| 7-Ethyl-BA | 0.35 | 0.83 | Data not available |
| 12-Methyl-BA | 3.54 | 0.82 | Data not available |
| 6,7-Dimethyl-BA | 1.98 | 0.92 | Data not available |
This table is illustrative and based on data from a quantum chemical study on substituted benz(a)anthracene derivatives. researchgate.net The "Data not available" entries indicate that while these compounds were part of the study, the specific numerical value for this particular descriptor was not explicitly provided in the referenced text.
Molecular Modeling of DNA Adduct Structures and Conformations
The genotoxicity of many PAHs, including presumably this compound, stems from the covalent binding of their reactive metabolites to DNA, forming PAH-DNA adducts. nih.govd-nb.info Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are crucial for investigating the three-dimensional structures and conformational preferences of these adducts within the DNA double helix. researchgate.netescholarship.org
Classical MD simulations can then be performed to sample a wide range of possible conformations of the adduct within the DNA. These simulations require accurate force field parameters for the PAH moiety and the covalent linkage to the nucleobase to ensure reliable results. researchgate.netescholarship.org The simulations can reveal whether the PAH residue is positioned in the major or minor groove of the DNA, or if it intercalates between the base pairs. escholarship.org These conformational details are critical as they influence the subsequent cellular response, including DNA repair and replication, which are linked to the mutagenic and carcinogenic potential of the adduct. nih.govresearchgate.net
Advanced computational techniques, such as free energy perturbation calculations, can be used in conjunction with MD simulations to assess the thermodynamic stability of different adduct conformations and their impact on the local DNA structure. escholarship.org These studies on related PAHs have shown that factors like van der Waals interactions between the PAH and neighboring DNA bases play a significant role in the stability of the adduct conformation. escholarship.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net For PAHs, QSAR models are frequently developed to predict their carcinogenic potential based on various molecular descriptors. researchgate.net
For this compound, experimental evidence shows it is a much weaker carcinogen than its 7-methyl analog. nih.govnih.gov This highlights a distinct SAR where the nature of the alkyl substituent at the 7-position significantly influences carcinogenic activity. This difference in activity is thought to be related to differences in the metabolic pathways and the rates of formation of the ultimate carcinogenic diol-epoxides. nih.govnih.gov
QSAR studies on PAHs often employ a range of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Geometric descriptors: Which relate to the 3D shape of the molecule.
Electronic descriptors: Such as those derived from quantum chemical calculations (e.g., HOMO-LUMO gap, atomic charges, and reactivity indices). researchgate.netnih.gov
These descriptors for a series of PAHs are then used to build a mathematical model that can predict the carcinogenicity of other, untested compounds. researchgate.net Machine learning algorithms, such as random forest and linear discriminant analysis, are commonly used to construct these models. researchgate.netnih.gov While specific QSAR models solely for this compound derivatives are not widely published, general PAH QSAR models can be used to estimate its carcinogenic potential. nih.govnih.gov
Molecular Docking and Dynamics Simulations of this compound Interactions with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to investigate the interactions between a small molecule like this compound and its biological targets, such as metabolic enzymes and receptors.
The metabolism of this compound is initiated by cytochrome P450 (CYP) enzymes. nih.gov Molecular docking could be employed to predict the binding orientation of this compound within the active site of various CYP isoforms (e.g., CYP1A1, CYP1B1). its.ac.id The docking results can provide insights into which isoforms are most likely to metabolize the compound and can help explain the regioselectivity of the initial oxidation reactions. mdpi.com A successful docking pose would place the substrate in close proximity to the heme cofactor of the enzyme, with an orientation that favors oxidation at specific positions on the aromatic ring system. mdpi.com
Similar computational approaches can be used to study the interaction of this compound and its metabolites with other biological macromolecules, such as the aryl hydrocarbon receptor (AhR), which is involved in the regulation of CYP enzyme expression. scielo.org.mxscielo.org.mx
In Silico Prediction of Metabolic Pathways and Reactive Intermediates
In silico tools can be used to predict the metabolic fate of xenobiotics, including this compound. These tools typically use a combination of knowledge-based systems, which contain information on known biotransformations, and machine learning models trained on large datasets of metabolic reactions. nih.gov
For this compound, experimental studies have identified several metabolites, providing a basis for validating and refining in silico predictions. nih.gov The known metabolic pathways for this compound primarily involve oxidation by cytochrome P450 enzymes to form various dihydrodiols and further oxidation of the ethyl group. nih.govnih.gov
Table 2: Experimentally Identified Metabolites of this compound
| Metabolite Class | Specific Metabolites Identified |
| Dihydrodiols | 1,2-dihydrodiol, 3,4-dihydrodiol, 5,6-dihydrodiol, 8,9-dihydrodiol, 10,11-dihydrodiol |
| Hydroxyethyl Derivatives | 7-α-hydroxyethylbenz(a)anthracene (7-α-OHEBA) |
| Dihydrodiols of Hydroxyethyl Derivatives | 3,4-dihydrodiol of 7-α-OHEBA, 8,9-dihydrodiol of 7-α-OHEBA, 10,11-dihydrodiol of 7-α-OHEBA |
| Phenolic Dihydrodiols | Three partially characterized phenolic dihydrodiols |
Data sourced from experimental studies on the metabolism of this compound in rat liver microsomes. nih.gov
In silico metabolism prediction systems can simulate these phase I metabolic reactions. nih.gov They can also predict subsequent phase II reactions, such as glucuronidation or sulfation of the hydroxylated metabolites. By predicting the formation of reactive intermediates, such as the bay-region diol-epoxides (e.g., this compound-3,4-diol-1,2-epoxide), these computational tools can help in assessing the potential for DNA adduct formation and carcinogenicity. The prediction of reactive metabolites is a key component of in silico toxicology assessment.
Future Directions and Emerging Research Avenues for 7 Ethylbenz a Anthracene
Exploration of Uncharacterized Metabolic Intermediates and Detoxification Mechanisms
The biotransformation of 7-EBA is a critical determinant of its biological activity. While it is known to be a weaker carcinogen than its 7-methyl analog, this difference is likely rooted in the specifics of its metabolic pathways. nih.gov Early research using rat liver microsomal preparations has identified several metabolites, yet a complete picture is far from established. nih.gov
Studies have successfully identified a series of dihydrodiols, which are common intermediates in PAH metabolism. Research on both rat liver and mouse skin microsomes has confirmed the formation of various dihydrodiols following 7-EBA exposure. nih.govnih.gov However, investigations have also pointed to the existence of three phenolic dihydrodiols that have not been fully characterized, representing a significant gap in the metabolic map of 7-EBA. nih.gov
Future research should prioritize the definitive identification of these and other unknown intermediates. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for elucidating their precise chemical structures. Furthermore, understanding the complete detoxification pathways, including the enzymes responsible for conjugation (e.g., glutathione (B108866) S-transferases, UDP-glucuronosyltransferases) and excretion, is crucial. This knowledge will clarify the balance between metabolic activation to potentially toxic species and detoxification, providing a more robust basis for assessing its carcinogenic potential.
| Metabolite Type | Identified Metabolites of 7-Ethylbenz(a)anthracene | Research Context |
| Dihydrodiols | 1,2-dihydrodiol | Rat Liver Microsomes nih.gov |
| 3,4-dihydrodiol | Rat Liver & Mouse Skin Microsomes nih.govnih.gov | |
| 5,6-dihydrodiol | Rat Liver Microsomes nih.gov | |
| 8,9-dihydrodiol | Rat Liver & Mouse Skin Microsomes nih.govnih.gov | |
| 10,11-dihydrodiol | Rat Liver & Mouse Skin Microsomes nih.govnih.gov | |
| Hydroxyethyl Dihydrodiols | 3,4-dihydrodiol of 7-α-hydroxyethylbenz(a)anthracene | Rat Liver Microsomes nih.gov |
| 8,9-dihydrodiol of 7-α-hydroxyethylbenz(a)anthracene | Rat Liver Microsomes nih.gov | |
| 10,11-dihydrodiol of 7-α-hydroxyethylbenz(a)anthracene | Rat Liver Microsomes nih.gov | |
| Uncharacterized | Three distinct phenolic dihydrodiols | Rat Liver Microsomes nih.gov |
Investigation of Long-Term Epigenetic Consequences and Transgenerational Effects
The ability of environmental chemicals to induce heritable changes in gene expression without altering the DNA sequence—a field known as epigenetics—is a growing area of concern. Epigenetic modifications, such as DNA methylation and histone modifications, can be influenced by exposure to toxins and may lead to long-term health consequences. consensus.appmdpi.com Research on other PAHs, such as benzo(a)pyrene (BaP), has demonstrated that they can alter DNA methylation patterns and histone activity, mechanisms linked to carcinogenesis. encyclopedia.pub
For 7-EBA, the long-term epigenetic consequences of exposure remain entirely unexplored. A critical future direction is to investigate whether 7-EBA exposure can induce stable epigenetic changes in genes related to cancer, development, and cellular stress responses.
Furthermore, there is evidence that the effects of some PAHs can be passed down through generations. Studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and anthracene (B1667546) have shown that exposure in one generation can lead to increased tumor incidence or developmental effects in subsequent, unexposed generations. conicet.gov.armdpi.comnih.gov This phenomenon of transgenerational inheritance, potentially mediated by epigenetic marks in germ cells, has profound implications for public health. mdpi.comencyclopedia.pub Therefore, a pivotal area for future research is to determine if 7-EBA exposure can induce transgenerational effects, and to identify the specific epigenetic mechanisms that may be involved.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex architecture and physiological functions of human tissues. uu.nl To overcome this, the development and application of advanced in vitro and ex vivo models are essential for more accurate mechanistic studies of 7-EBA.
These advanced models include:
3D Organoids: Self-assembling three-dimensional cell cultures that mimic the structure and function of organs like the liver, lung, or intestine. These models can provide more physiologically relevant data on 7-EBA metabolism and toxicity.
Organs-on-a-Chip: Microfluidic devices that contain living cells in continuously perfused micro-chambers, simulating the activities and mechanics of a human organ or systems of organs. mdpi.com A "gut-liver-on-a-chip" model, for example, could be used to study the absorption, metabolism, and potential hepatotoxicity of 7-EBA in an integrated system. mdpi.com
Precision-Cut Tissue Slices: Ex vivo models using living tissue slices from organs like the liver or lung that maintain the complex cell-cell interactions and architecture of the native organ for a short period, allowing for direct study of tissue-specific responses to 7-EBA.
Employing these models will allow researchers to investigate the compound's mechanisms of action in a human-relevant context without relying solely on animal models, aligning with the principles of reduction, refinement, and replacement (3Rs) in animal testing. mdpi.com These platforms are particularly well-suited for high-throughput screening and detailed mechanistic inquiries into cellular pathways affected by 7-EBA exposure. lek.com
Application of Integrated Omics Technologies (e.g., genomics, proteomics, metabolomics) in Exposure and Mechanistic Research
Integrated "omics" technologies offer a powerful, systems-biology approach to understanding the complex interactions between a chemical and a biological system. Applying these technologies to 7-EBA research can provide a holistic view of its biological impact.
Genomics/Toxicogenomics: This involves analyzing changes in gene expression across the genome in response to 7-EBA exposure. Custom microarrays, such as the "HazChem Human Array," have been developed to identify gene expression signatures for different classes of environmental toxicants, including PAHs. koreascience.kr This approach could reveal the specific cellular pathways perturbed by 7-EBA and help classify its toxicological profile.
Proteomics: The large-scale study of proteins, proteomics can identify changes in protein expression and modification, revealing cellular responses to 7-EBA. For instance, studies on the related compound DMBA have used proteomics to identify potential protein biomarkers in salivary exosomes. mdpi.com This could be applied to 7-EBA to find biomarkers of effect and uncover mechanisms of toxicity.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Metabolomics can be used to identify the full spectrum of 7-EBA metabolites in biological systems and to detect downstream alterations in endogenous metabolic pathways, providing insight into the compound's systemic effects.
Integrating data from these different omics platforms can provide a comprehensive model of 7-EBA's mechanism of action, from the initial gene expression changes to the ultimate functional alterations in proteins and metabolic networks.
| Omics Technology | Potential Application for 7-EBA Research | Example from Related Compounds | Potential Outcomes |
| Genomics | Identify gene expression signatures after 7-EBA exposure using microarrays or RNA-seq. | Use of a "HazChem Human Array" to classify PAHs based on gene expression. koreascience.kr | Elucidation of perturbed cellular pathways; Mechanistic classification of toxicity. |
| Proteomics | Analyze changes in protein expression in cells or biofluids (e.g., exosomes) after exposure. | Identification of unique proteins (e.g., desmocollin-2) in salivary exosomes after DMBA exposure. mdpi.com | Discovery of protein biomarkers of effect; Insight into functional cellular changes. |
| Metabolomics | Characterize the complete profile of 7-EBA metabolites and its impact on endogenous metabolites. | Analysis of urinary metabolites like mandelic acid as biomarkers for ethylbenzene (B125841) exposure. cdc.gov | Comprehensive metabolic map; Identification of biomarkers of exposure and effect. |
Novel Analytical Biomarkers for Environmental Exposure and Biological Response
The development of sensitive and specific biomarkers is essential for assessing human exposure to 7-EBA and for monitoring its potential health effects. Future research must focus on identifying and validating novel biomarkers in easily accessible biological matrices.
Biomarkers of Exposure: These markers indicate that an individual has been exposed to a chemical. For 7-EBA, this could include the parent compound itself or its specific metabolites (e.g., dihydrodiols, phenols) measured in urine, blood, or saliva. tandfonline.com The detection of unmetabolized PAHs in saliva has been shown to be a viable strategy for monitoring exposure in occupational settings like firefighting. tandfonline.com
Biomarkers of Biological Response (Effect): These markers indicate a biological response in the body to the chemical exposure. For 7-EBA, this could involve a range of indicators, such as:
DNA Adducts: Products formed by the covalent binding of reactive 7-EBA metabolites to DNA. The level of specific adducts in tissues or circulating cells can serve as a direct measure of genotoxic damage. nih.gov
Protein Adducts: Similar to DNA adducts, these form when metabolites bind to proteins like albumin or hemoglobin and can reflect cumulative exposure.
Omics-Based Signatures: Specific changes in gene expression (genomics), proteins (proteomics), or metabolites (metabolomics) that are reproducibly linked to 7-EBA exposure could serve as highly specific biomarkers of effect. mdpi.com
Epigenetic Marks: Alterations in DNA methylation or histone modification at specific gene loci could serve as long-term markers of exposure and potential risk.
The validation of these biomarkers in human populations is the ultimate goal, as this would provide invaluable tools for molecular epidemiology studies, risk assessment, and understanding the role of 7-EBA in environmental health.
Q & A
Basic: What experimental methods are recommended for synthesizing 7-Ethylbenz(a)anthracene and its derivatives?
Methodological Answer:
Synthesis typically involves K-region epoxidation or imination of the parent compound. For example, K-region oxides of this compound can be synthesized via controlled oxidation reactions using m-chloroperbenzoic acid (mCPBA). Post-synthesis characterization employs nuclear magnetic resonance (NMR) spectroscopy, electron impact mass spectrometry (EI-MS), and infrared (IR) spectroscopy to confirm structural integrity and purity. Elemental analysis ensures stoichiometric accuracy .
Basic: How can researchers detect and quantify this compound in environmental samples?
Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is widely used, but co-elution with structurally similar PAHs (e.g., anthracene and phenanthrene) may require tandem MS or high-resolution mass spectrometry (HRMS) for differentiation. Sample preparation involves Soxhlet extraction with dichloromethane, followed by silica gel cleanup to remove interferents. Quantification should include matrix-matched calibration to account for recovery inefficiencies .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use polyvinyl alcohol (PVA) or Viton® gloves and Tyvek® suits to prevent dermal exposure.
- Engineering Controls: Install fume hoods with HEPA filters to minimize airborne particulates.
- Decontamination: Provide emergency showers/eyewash stations and enforce post-shift washing protocols.
- Medical Surveillance: Regular health screenings (e.g., lung function tests) are advised due to its carcinogenic potential .
Basic: How should researchers address discrepancies in solubility data for this compound?
Methodological Answer:
Discrepancies often arise from impurities (e.g., phenanthrene in commercial anthracene). To mitigate:
- Purify the compound via high-performance liquid chromatography (HPLC) or recrystallization.
- Validate solubility measurements using UV-Vis spectroscopy at controlled temperatures (e.g., 298 K). Cross-reference with published data clusters to identify outliers .
Advanced: What in vitro models elucidate the metabolic pathways of this compound?
Methodological Answer:
Rat liver microsomal preparations are used to study cytochrome P450-mediated metabolism. Metabolites are identified via liquid chromatography (LC)-HRMS, focusing on dihydrodiol and epoxide intermediates. Competitive inhibition assays with CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) can delineate enzymatic contributions .
Advanced: How do initiation-promotion protocols demonstrate the carcinogenicity of this compound?
Methodological Answer:
In murine models, dermal application of this compound followed by tumor promoters (e.g., phorbol esters) induces papillomas. Molecular analysis (e.g., DNA adduct profiling via ³²P-postlabeling) identifies covalent binding to guanine residues, linking metabolic activation (via CYP enzymes) to mutagenicity .
Advanced: What methodologies evaluate this compound derivatives in polymer systems?
Methodological Answer:
For reversible polymer networks, UV-visible spectroscopy monitors dimer dissociation kinetics under controlled irradiation (λ = 365 nm). Thermogravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry quantifies charge transport properties in OLED applications .
Advanced: How can researchers resolve contradictions in reported photophysical properties of anthracene derivatives?
Methodological Answer:
Contradictions may stem from aggregation-induced quenching or solvent polarity effects. Use single-crystal X-ray diffraction to confirm molecular packing, and time-resolved fluorescence spectroscopy to differentiate monomeric vs. excimeric emission. Polarization energies in crystalline clusters should be computed via QM/EC (quantum mechanical/embedded charge) models .
Advanced: What spectroscopic techniques characterize the fluorescence properties of this compound?
Methodological Answer:
Steady-state fluorescence spectroscopy (excitation λ = 250–400 nm) measures emission maxima and quantum yields. For time-resolved decay, time-correlated single-photon counting (TCSPC) quantifies lifetime variations in different solvents. Polarization experiments assess electronic delocalization in oligoacene systems .
Advanced: How do synthetic this compound samples compare to environmental isolates in toxicity studies?
Methodological Answer:
Environmental samples (e.g., diesel exhaust condensate) are fractionated via silica gel chromatography, and this compound is quantified via GC-MS. Comparative mutagenicity assays (e.g., Ames test ± metabolic activation) evaluate synthetic vs. natural isolates, controlling for co-contaminants like benzo[a]pyrene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
